N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-chlorobenzamide
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Overview
Description
N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-chlorobenzamide is a complex organic compound with a molecular formula of C22H25F3N2O3 and a molecular weight of 422.44 g/mol . This compound is characterized by its unique indole structure, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-chlorobenzamide involves multiple stepsThe final step involves the attachment of the 3-chlorobenzamide moiety . Industrial production methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted indole derivatives .
Scientific Research Applications
N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-chlorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-chlorobenzamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid involved in protein synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H24ClF3N2O3 |
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Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3-chlorobenzamide |
InChI |
InChI=1S/C22H24ClF3N2O3/c1-4-5-9-28-15-11-20(2,3)12-16(29)17(15)21(19(28)31,22(24,25)26)27-18(30)13-7-6-8-14(23)10-13/h6-8,10H,4-5,9,11-12H2,1-3H3,(H,27,30) |
InChI Key |
MFNSXRIIDWHDHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)CC(C2)(C)C)C(C1=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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